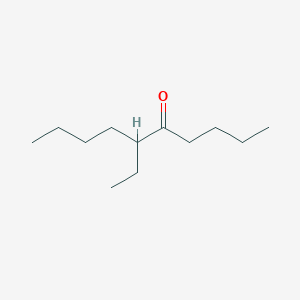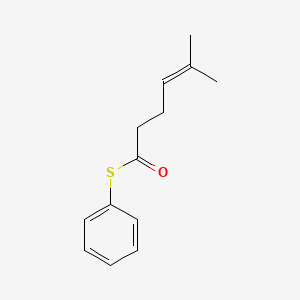![molecular formula C8H13NO B14344749 Bicyclo[3.2.0]heptane-3-carboxamide CAS No. 99709-25-8](/img/structure/B14344749.png)
Bicyclo[3.2.0]heptane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[320]heptane-3-carboxamide is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[320]heptane family, which is known for its rigid and strained ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptane-3-carboxamide typically involves the formation of the bicyclic core followed by the introduction of the carboxamide group. One common method is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization can introduce the carboxamide group through reactions with amines and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and amide formation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]heptane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.2.0]heptane derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptane-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.2.0]heptane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing biochemical pathways and cellular processes. The carboxamide group can form hydrogen bonds and other interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]heptane: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure, leading to distinct chemical properties and reactivity.
Bicyclo[3.2.1]octane: A larger bicyclic compound with additional carbon atoms, affecting its steric and electronic properties.
Uniqueness
Bicyclo[3.2.0]heptane-3-carboxamide is unique due to its combination of a strained bicyclic ring and a reactive carboxamide group. This combination provides a versatile platform for chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
99709-25-8 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
bicyclo[3.2.0]heptane-3-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H2,9,10) |
InChI-Schlüssel |
DTDLJVBXWQKGQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1CC(C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)


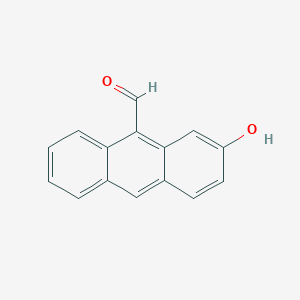
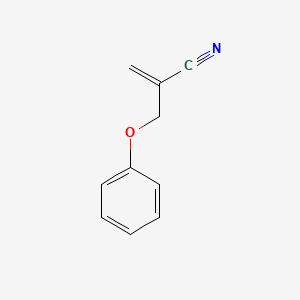
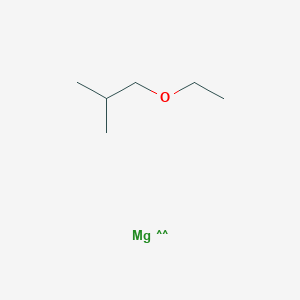
silane](/img/structure/B14344715.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
